Product packaging for DL-Phenyl-D5-alanine-3,3-D2(Cat. No.:CAS No. 74228-83-4)

DL-Phenyl-D5-alanine-3,3-D2

Cat. No.: B1474377
CAS No.: 74228-83-4
M. Wt: 172.23 g/mol
InChI Key: COLNVLDHVKWLRT-XZJKGWKKSA-N
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Description

Definition and Isotopic Structure of DL-Phenyl-D5-alanine-3,3-D2

This compound is a specially modified, or isotopically labeled, version of the amino acid phenylalanine. cymitquimica.comscbt.com In this compound, seven hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (B1214612). alfa-chemistry.comcdnisotopes.com Specifically, five deuterium atoms are substituted on the phenyl ring, and two are located at the 3,3-position of the alanine (B10760859) side chain. alfa-chemistry.comcdnisotopes.com This specific placement of heavier atoms creates a molecule that is chemically similar to natural phenylalanine but has a greater mass. alfa-chemistry.comcdnisotopes.com

The designation "DL" indicates that the compound is a racemic mixture, containing both the D (dextro) and L (levo) stereoisomers. Its chemical formula is C₆D₅CD₂CH(NH₂)COOH. alfa-chemistry.comcdnisotopes.com This precise isotopic enrichment allows the compound to be easily distinguished from its naturally occurring, unlabeled counterpart in analytical techniques like mass spectrometry. scioninstruments.com

Table 1: Chemical Properties of this compound

Property Value
CAS Number 74228-83-4 alfa-chemistry.comcdnisotopes.com
Molecular Formula C₉H₄D₇NO₂ alfa-chemistry.com
Molecular Weight 172.23 g/mol alfa-chemistry.comcdnisotopes.com
Isotopic Enrichment 98 atom % D cdnisotopes.com

| Synonyms | (±)-2-Amino-3-phenylpropionic Acid, H-DL-Phe-OH cdnisotopes.com |

Significance of Deuterium Labeling in Amino Acid Research

The practice of replacing hydrogen with deuterium in amino acids, known as deuterium labeling, is a cornerstone of modern metabolic research. acs.org Because deuterium is a stable, non-radioactive isotope, it provides a safe and effective way to trace the journey of amino acids through various biological pathways in living organisms. maastrichtuniversity.nl

When a deuterated amino acid like this compound is introduced into a biological system, it behaves almost identically to its natural counterpart. scioninstruments.com This allows scientists to follow its absorption, distribution, and transformation into other molecules, providing dynamic information that cannot be obtained by simply measuring static concentrations. physoc.org This technique has been instrumental in understanding protein synthesis, breakdown, and the intricate metabolic networks that govern health and disease. physoc.orgoup.com For example, studies have used deuterium-labeled phenylalanine to investigate its metabolism in humans, offering insights into metabolic disorders. nih.gov The microbial synthesis of deuterium-labeled L-phenylalanine has also been explored, demonstrating methods to produce these valuable research compounds with varying levels of isotopic enrichment. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B1474377 DL-Phenyl-D5-alanine-3,3-D2 CAS No. 74228-83-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i1D,2D,3D,4D,5D,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLNVLDHVKWLRT-XZJKGWKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(C(=O)O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Deuterated Phenylalanine Derivatives

Chemical Synthesis Approaches for DL-Phenyl-D5-alanine-3,3-D2

The chemical synthesis of this compound necessitates a multi-step approach that addresses the distinct challenges of incorporating deuterium (B1214612) into the aromatic ring and the aliphatic side chain, while also managing the stereochemistry at the α-carbon.

Deuterium Incorporation Strategies for Phenyl Ring Deuteration (D5)

Achieving perdeuteration of the phenyl ring in phenylalanine derivatives often involves catalytic exchange methods. nih.gov One common approach is the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a deuterium source like deuterium gas (D₂) or deuterium oxide (D₂O). nih.govnih.gov These reactions typically require elevated temperatures and pressures to facilitate the hydrogen-deuterium (H/D) exchange on the aromatic ring. nih.gov The efficiency of this process can be influenced by the choice of catalyst, solvent, and reaction conditions. For instance, improved catalytic exchange methods have been developed to achieve high levels of isotopic substitution, often exceeding 95%. nih.gov

Another strategy involves the synthesis of the deuterated phenyl ring precursor prior to its incorporation into the amino acid structure. This can be achieved through various aromatic deuteration techniques, followed by standard synthetic routes to construct the alanine (B10760859) side chain. This method provides greater control over the isotopic distribution. nih.govacs.org

Site-Specific Deuteration Techniques at the Beta-Carbon (3,3-D2)

The introduction of two deuterium atoms at the β-carbon (the 3-position) of the alanine side chain requires specific synthetic transformations. One effective method involves the reduction of a suitable precursor, such as a derivative with a double bond or a leaving group at the β-position, using a deuterium-donating reagent. For example, catalytic deuteration of a dehydro-phenylalanine derivative can install two deuterium atoms across the double bond.

A facile and efficient method for selective deuteration at the β-position of phenylalanine derivatives has been developed using a Pd/C-H₂-D₂O system. researchgate.net This method has been shown to achieve high deuterium efficiency without racemization at the α-carbon when conducted at 110 °C. researchgate.net The proposed mechanism involves the initial adsorption of the aromatic ring onto the palladium surface, bringing the benzylic CH₂ group in close proximity to the catalyst for C-H bond cleavage and subsequent deuterium insertion. nih.gov

Another approach utilizes a chiral glycine (B1666218) equivalent, which can be alkylated with a deuterated benzyl-containing electrophile. This method allows for stereoselective synthesis of β-deuterated amino acids. doi.org The choice of the electrophile has been shown to significantly affect the stereochemical outcome at the β-carbon. doi.org

Racemization Control in DL-Amino Acid Synthesis

The synthesis of DL-amino acids, by definition, results in a racemic mixture of D and L enantiomers. However, during the various steps of the synthesis, it is crucial to avoid unintended racemization at stereocenters other than the α-carbon, if present, and to ensure that the final product is indeed a 1:1 mixture of the D and L forms.

Racemization can be a significant issue in peptide synthesis and amino acid chemistry, often occurring through the formation of oxazolone (B7731731) intermediates or direct enolization under basic or acidic conditions. highfine.com The choice of protecting groups, coupling reagents, and reaction conditions plays a critical role in minimizing unwanted racemization. highfine.comyoutube.com For instance, the use of certain additives like 1-hydroxybenzotriazole (B26582) (HOBt) can help suppress racemization during peptide coupling reactions. highfine.com In the context of synthesizing the DL-form, the goal is controlled racemization or the use of a non-stereoselective synthesis route for the α-carbon. Many synthetic routes for amino acids naturally produce a racemic mixture, for example, through the Strecker synthesis or from achiral starting materials.

Considerations for Isotopic Purity and Yield Optimization

Achieving high isotopic purity is a primary goal in the synthesis of deuterated compounds. This requires the use of highly enriched deuterium sources and reaction conditions that minimize isotopic scrambling or back-exchange with protic solvents or reagents. nih.gov The isotopic enrichment is typically determined by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Enzymatic and Biocatalytic Routes for Deuterated Amino Acid Production

In addition to chemical synthesis, enzymatic and biocatalytic methods offer promising alternatives for the production of deuterated amino acids. These approaches often provide high stereoselectivity and site-selectivity under mild reaction conditions.

Hydrogen-Deuterium Exchange Reactions Catalyzed by Enzymes

Enzymes, particularly those dependent on pyridoxal (B1214274) phosphate (B84403) (PLP), can catalyze hydrogen-deuterium exchange reactions at the α- and β-carbons of amino acids. nih.govnih.gov When these enzymatic reactions are carried out in a deuterium oxide (D₂O) medium, deuterium from the solvent can be incorporated into the amino acid structure. nih.gov

For instance, certain aminotransferases have been shown to catalyze Cα and Cβ H/D exchange of amino acids. nih.govwisc.edu The selectivity for deuteration at the α- or both the α- and β-positions can sometimes be controlled by the presence or absence of a partner protein. nih.govwisc.edu This dual-protein catalysis system allows for tunable deuteration patterns. nih.govwisc.edu Biocatalytic reductive amination is another approach where an amino acid dehydrogenase can be used to introduce a deuterium atom at the α-position with high stereoselectivity. rsc.orgresearchgate.net

While these methods offer elegant solutions for deuteration, their application to produce the specific isotopologue this compound would require an enzyme or a combination of enzymes capable of both perdeuterating the phenyl ring and specifically deuterating the β-carbon. Phenylalanine ammonia-lyase (PAL) has been used for the synthesis of Cβ-deuterated amino acids from deutero-trans-cinnamic acid, demonstrating the potential for enzymatic C-H activation at the β-position. nih.gov

MethodKey FeaturesAdvantagesChallenges
Chemical Synthesis Multi-step process involving catalytic exchange and specific deuteration reactions.High deuterium incorporation achievable; versatile for various labeling patterns.Often requires harsh reaction conditions; potential for racemization and side reactions.
Enzymatic/Biocatalytic Utilizes enzymes to catalyze H/D exchange or stereoselective deuteration.High site- and stereoselectivity; mild reaction conditions.Enzyme stability and substrate specificity can be limiting; requires specific enzymes for desired labeling.

Biosynthetic Pathways for Deuterium Incorporation

The integration of deuterium into phenylalanine can be achieved through whole-cell biosynthesis, where microorganisms are cultured in deuterium-enriched media. This approach leverages the organism's natural metabolic pathways to produce deuterated amino acids.

A notable example involves the facultative methylotrophic bacterium, Brevibacterium methylicum. This bacterium, a known L-phenylalanine producer, utilizes the ribulose-5-monophosphate (RuMP) cycle for carbon assimilation from substrates like deuterated methanol (B129727) ([U-²H]MeOH) and heavy water (²H₂O). By adapting the bacterium to grow in media with increasing concentrations of ²H₂O, researchers can control the level of deuterium incorporation into the synthesized L-phenylalanine. Studies have shown that this method can yield [²H]phenylalanine with deuterium enrichment levels ranging from 17% (equivalent to 2 deuterium atoms) in a 24.5% ²H₂O medium to as high as 75% (6 deuterium atoms) in a 98% ²H₂O medium. Mass spectrometry analysis confirms that deuterium is primarily incorporated into the benzyl (B1604629) fragment of the phenylalanine molecule.

In plants and many microbes, phenylalanine is naturally synthesized via two primary pathways originating from chorismate: the arogenate pathway and the phenylpyruvate pathway.

The Arogenate Pathway: Predominantly occurring in plant plastids, this pathway involves the transamination of prephenate to form arogenate, which is then converted to phenylalanine.

The Phenylpyruvate Pathway: This route involves the conversion of prephenate to phenylpyruvate, followed by a transamination step to yield phenylalanine.

These native pathways provide the foundational enzymatic machinery that can be harnessed for targeted deuterium incorporation. For instance, enzyme-catalyzed hydrogen-deuterium (H/D) exchange operates directly on the free amino acid, offering a more direct route compared to de novo synthesis from deuterated precursors.

Table 1: Deuterium Incorporation in L-phenylalanine using Brevibacterium methylicum
²H₂O Concentration in Medium (v/v)Resulting Deuterium EnrichmentApproximate Number of Deuterium Atoms
24.5%17%2
98.0%75%6

Stereoselectivity in Enzymatic Deuteration

Enzymatic methods for deuterium incorporation are highly valued for their exceptional stereoselectivity, a critical factor in the synthesis of chiral molecules like phenylalanine derivatives.

A dual-protein catalysis system, comprising an aminotransferase (DsaD) and a small partner protein (DsaE), has demonstrated remarkable control over deuteration. When used in combination, these enzymes can catalyze H/D exchange at both the Cα and Cβ positions of amino acids. Crucially, this method exhibits excellent retention of the original stereochemical configuration, achieving an enantiomeric excess (ee) of greater than 99%. This high fidelity ensures that the chirality of the starting L-amino acid is preserved in the deuterated product.

Other enzymes also play a significant role in stereoselective deuteration:

Phenylalanine Ammonia (B1221849) Lyase (PAL): This enzyme catalyzes the reversible elimination of ammonia from L-phenylalanine to form trans-cinnamic acid. In the reverse reaction, conducted in a deuterated medium, PAL can be used to synthesize stereospecifically labeled L-phenylalanine. For example, the synthesis of [(3S)-²H]-L-Phe has been achieved by the PAL-catalyzed addition of ammonia to (E)-cinnamic acid in a deuterated incubation medium. The elimination reaction itself is stereospecific, involving the removal of the 3-pro-S hydrogen atom.

L-phenylalanine Dehydrogenase (PheDH): This enzyme is employed in the reductive amination of phenylpyruvate. By first exchanging the β-protons of phenylpyruvate with ²H₂O and then performing the reductive amination using PheDH, it is possible to synthesize triply deuterated products like L-[2,2,3-²H₃]-phenylalanine with high stereoselectivity.

These enzymatic approaches circumvent the need for external chiral sources or complex stereocontrolled chemical synthesis steps, offering a more direct and efficient pathway to enantiopure deuterated amino acids.

Comparative Analysis of Synthetic Methods: Efficiency, Selectivity, and Scalability

When evaluating methodologies for producing deuterated phenylalanine derivatives, enzymatic approaches generally offer significant advantages over traditional chemical synthesis in terms of efficiency, selectivity, and scalability.

Efficiency: Enzymatic methods often exhibit high efficiency in deuterium incorporation. The DsaD/DsaE dual-enzyme system, for example, achieves high levels of deuterium incorporation at both the Cα (95%) and Cβ (85%) positions for L-phenylalanine. Whole-cell biosynthesis with Brevibacterium methylicum can incorporate up to six deuterium atoms, achieving 75% enrichment. In contrast, chemical methods like Pd/C catalysis require high temperatures (e.g., 110 °C for β-position deuteration) and may lead to incomplete labeling or side reactions. Enzymatic reactions typically occur under mild conditions.

Selectivity: This is a key strength of biosynthetic and enzymatic methods.

Site-selectivity: While a significant challenge, enzymatic systems offer unparalleled control. The DsaD/DsaE system can be modulated: using DsaD alone leads exclusively to Cα-deuteration, whereas the DsaD/DsaE pair deuterates both Cα and Cβ positions. This modularity allows for the synthesis of specific isotopologues that are difficult to access through chemical means.

Stereoselectivity: As discussed, enzymes like aminotransferases and dehydrogenases operate with near-perfect stereocontrol (>99% ee), preserving the native chirality of the amino acid. Chemical methods often require chiral auxiliaries or catalysts to achieve high enantioselectivity and can be prone to racemization, especially under harsh reaction conditions.

Table 2: Comparative Analysis of Phenylalanine Deuteration Methods
MethodEfficiency (D-incorporation)SelectivityScalability & Conditions
Dual-Enzyme (DsaD/DsaE)High (e.g., 95% at Cα, 85% at Cβ)Excellent site-selectivity (Cα or Cα/Cβ) and stereoselectivity (>99% ee)Demonstrated on preparative (>600 mg) scale; mild conditions.
Whole-Cell Biosynthesis (B. methylicum)Variable, up to 75% (6 atoms)Less site-specific (multiple positions labeled); inherently stereospecific (L-isomer).Scalable via fermentation; requires specialized media.
L-phenylalanine DehydrogenaseHigh for specific products (e.g., L-[2,2,3-²H₃]-Phe)High chemo-, regio-, and stereoselectivity.Mild reaction conditions.
Chemical Catalysis (e.g., Pd/C)High, but can be non-specific.Site-selectivity controlled by temperature; risk of racemization.Highly scalable; often requires high temperatures/pressures.

Analytical Techniques for the Characterization and Quantification of Dl Phenyl D5 Alanine 3,3 D2 and Its Metabolites

Mass Spectrometry (MS) Based Methodologies

Mass spectrometry (MS) stands as a cornerstone for the analysis of isotopically labeled compounds, offering unparalleled sensitivity and specificity. For a deuterated analogue like DL-Phenyl-D5-alanine-3,3-D2, MS-based methodologies are indispensable for its characterization and quantification in complex biological matrices. These techniques enable researchers to trace the metabolic fate of the labeled phenylalanine, providing insights into various physiological and pathological processes. The choice of a specific MS technique depends on the analytical goal, whether it is determining isotopic enrichment, performing absolute quantification, or analyzing complex labeling patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique frequently employed for the analysis of isotopic enrichment of amino acids like deuterated phenylalanine. Due to the polar nature and low volatility of amino acids, derivatization is a mandatory step to improve their chromatographic behavior and thermal stability. sigmaaldrich.com This process involves converting the amino acid into a more volatile and less reactive compound suitable for GC analysis. sigmaaldrich.com

Research comparing different analytical approaches has shown that GC-MS is a reliable method for measuring tracer enrichments in biological samples. nih.gov In a typical GC-MS setup for phenylalanine analysis, a specific derivative, such as the isobutyl ester, is used to achieve good peak shape and sensitivity. nih.gov The analysis is often performed using a constant flow of a carrier gas like helium. nih.gov A programmed temperature ramp is applied to the GC oven to ensure optimal separation of the analyte from other components in the sample. nih.gov For instance, a temperature program might start at 80°C, ramp to 165°C, and then increase to 280°C to elute the derivatized analyte. nih.gov The mass spectrometer is then used to monitor specific ions corresponding to the unlabeled and deuterated forms of the amino acid, allowing for the precise calculation of isotopic enrichment.

ParameterTypical Value/ConditionSource
Derivatization Agent N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) sigmaaldrich.com
Derivative Type Isobutyl ester nih.gov
Carrier Gas Helium (at ~1.2 ml/min) nih.gov
GC Column SLB™-5ms capillary column (20 m x 0.18 mm I.D. x 0.18 μm) sigmaaldrich.com
Temperature Program Ramp from 80–165°C at 15°C/min, then to 280°C at 25°C/min nih.gov
Ionization Mode Electron Ionization (EI)
MS Detection Mode Selected Ion Monitoring (SIM) nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Determination

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a superior technique for the quantitative determination of amino acids, including this compound, particularly when dealing with low concentrations and limited sample volumes. nih.gov This method couples the high separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

One of the key advantages of LC-MS/MS is its ability to analyze amino acids with minimal or simplified derivatization, and in some cases, without any derivatization at all. nih.govnih.govrsc.org Studies have demonstrated that for measuring low tracer enrichments in protein samples, LC-MS/MS is the best-suited technique, requiring the lowest amount of sample and providing the highest signal-to-noise ratio. nih.gov The analytical run times are also typically shorter compared to GC-MS. nih.gov

For quantitative analysis, the LC-MS/MS system is often operated in the Multiple Reaction Monitoring (MRM) mode. mdpi.com This involves selecting a specific precursor ion (the molecular ion of the analyte) and then monitoring a specific product ion generated after fragmentation, a transition that is unique to the compound of interest. This high specificity minimizes interferences from the sample matrix, leading to accurate quantification. The method's accuracy for isotope enrichment measurement has been validated by analyzing standard solutions with known isotope ratios, yielding excellent linearity. nih.gov

ParameterTypical Value/ConditionSource
Chromatography Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) nih.govrsc.org
Mobile Phase 0.1% formic acid/acetonitrile nih.gov
Ionization Mode Electrospray Ionization (ESI), positive mode nih.govmdpi.com
MS System Triple Quadrupole (QqQ) or Time-of-Flight (ToF) nih.govmdpi.com
Detection Mode Multiple Reaction Monitoring (MRM) mdpi.com
Key Advantage High sensitivity and specificity, suitable for small sample sizes nih.gov

Isotope Dilution Mass Spectrometry (IDMS) Principles and Application

Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for achieving the highest accuracy and precision in quantitative analysis. nih.govisotope.com The fundamental principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte—in this case, a compound like this compound—to the sample as an internal standard. isotope.comsci-hub.se This "heavy" standard is chemically identical to the endogenous "light" analyte and therefore behaves identically during sample preparation, extraction, and chromatographic separation. isotope.com

Because the labeled standard and the analyte are affected proportionally by any sample loss, the ratio of the signals from the two forms measured by the mass spectrometer remains constant. sci-hub.se This ratio is used to calculate the exact concentration of the analyte in the original sample. This approach effectively corrects for variations in sample recovery and matrix effects, which are common challenges in quantitative analysis. IDMS is widely used by institutions like the National Institute of Standards and Technology (NIST) to certify analyte concentrations in standard reference materials. nih.gov The method's robustness makes it invaluable for clinical diagnostics and metabolic research where accurate quantification is critical. nih.govisotope.com

Mass Isotopomer Distribution Analysis (MIDA) for Complex Labeling Patterns

Mass Isotopomer Distribution Analysis (MIDA) is a sophisticated technique used to measure the synthesis rates of biological polymers like lipids, carbohydrates, and proteins from a stable isotope-labeled precursor. physiology.org The method involves quantifying the relative abundances of molecules that differ only in the number of isotopic labels they contain (mass isotopomers) using mass spectrometry. physiology.org

The core of MIDA lies in analyzing the resulting mass isotopomer pattern based on a combinatorial probability model. physiology.org By comparing the measured distribution of isotopomers to theoretical distributions predicted by binomial or multinomial expansion, researchers can determine the isotopic enrichment of the precursor pool from which the polymer was synthesized. physiology.org This allows for the calculation of key kinetic parameters, such as the fractional synthesis rate of the product and the absolute rate of biosynthesis. physiology.org For a compound like this compound, MIDA could be applied to study protein synthesis by analyzing the incorporation pattern of the deuterated phenylalanine into newly synthesized proteins. physiology.org However, successful application requires careful consideration of potential confounding factors such as natural isotope abundances and isotopic disequilibrium in the precursor pool. physiology.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) in Deuterium (B1214612) Studies

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful tool for the analysis of biological molecules and has found applications in deuterium studies, particularly those involving hydrogen-deuterium exchange (HDX). nih.govacs.org HDX-MS is a technique used to study the conformation and dynamics of proteins and peptides. nih.govacs.org

In a typical HDX experiment, a protein is incubated in a deuterated solvent (e.g., D₂O), leading to the exchange of labile amide protons with deuterons. The rate and extent of this exchange depend on the protein's structure and solvent accessibility. MALDI-TOF MS can then be used to measure the mass increase of the protein or its peptide fragments, revealing information about its conformational state. acs.org While powerful, a significant challenge in coupling MALDI with HDX has been the issue of undesirable back-exchange of deuterons with protons during sample preparation and analysis. nih.gov To minimize this, strategies such as using a nonaqueous matrix have been developed. nih.gov Automated sample preparation can further improve reproducibility, allowing for high-throughput screening of protein conformational changes under various conditions. nih.gov

Considerations for Derivatization Techniques in MS Analysis

Derivatization is a critical step in the analysis of many compounds by mass spectrometry, especially when using GC-MS. sigmaaldrich.com For amino acids like phenylalanine, the primary goal of derivatization is to increase their volatility and thermal stability by replacing active hydrogens on polar functional groups (e.g., -OH, -NH₂, -SH) with nonpolar moieties. sigmaaldrich.com This chemical modification improves chromatographic peak shape, reduces analyte adsorption, and enhances sensitivity. sigmaaldrich.comnih.gov

Several derivatization reagents are available, and the choice depends on the specific amino acid and the analytical technique.

Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used to form tert-butyl dimethylsilyl (TBDMS) derivatives. These derivatives are known to be more stable and less sensitive to moisture compared to other silylating agents. sigmaaldrich.com

Esterification/Acylation: This two-step process is also common. For instance, the formation of isobutyl esters of phenylalanine has been shown to yield better peak shape and sensitivity in GC-MS analysis. nih.gov N-acetyl derivatives are also widely used and can provide reproducible isotope ratios. alexandraatleephillips.com

Other Reagents: For LC-MS/MS, derivatization can be used to improve ionization efficiency and chromatographic retention. Reagents such as Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) have been successfully used for the chiral analysis of amino acids. mdpi.com

While derivatization is often necessary, it can also introduce isotopic fractionation, which must be evaluated and corrected for, especially in high-precision isotope ratio studies. alexandraatleephillips.com For some LC-MS applications, the ability to analyze underivatized amino acids is a significant advantage, simplifying sample preparation and avoiding potential complications associated with the derivatization process. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of deuterated compounds. Different NMR techniques, including Proton (¹H), Deuterium (²H), and Carbon-13 (¹³C) NMR, offer complementary information for a comprehensive analysis of this compound.

Proton NMR (¹H NMR) is a fundamental technique for confirming the sites of deuteration and assessing the isotopic purity of this compound. In a ¹H NMR spectrum, the absence or significant reduction of signals at specific chemical shifts corresponding to the protons that have been replaced by deuterium provides direct evidence of successful labeling. For this compound, the signals corresponding to the five protons on the phenyl ring and the two protons at the 3-position of the alanine (B10760859) side chain would be expected to be absent or greatly diminished.

The integration of the remaining proton signals in the spectrum allows for the quantification of isotopic purity. By comparing the integral of a residual proton signal at a deuterated position to the integral of a signal from a non-deuterated part of the molecule or an internal standard, the percentage of deuteration can be accurately determined. However, for highly deuterated compounds, the low intensity of residual proton signals can limit the accuracy of this method.

Quantitative ¹H NMR (qNMR) can also be employed for the precise purity determination of amino acids, including deuterated analogs. By using a certified internal standard, the absolute purity of the compound can be established.

Table 1: Expected ¹H NMR Data for this compound

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Integration
Phenyl-H~7.3MultipletAbsent or significantly reduced
Cα-H~3.9Doublet of doublets1
Cβ-H~3.1, ~3.3Doublet of doubletsAbsent or significantly reduced
NH₂VariableSinglet2
COOHVariableSinglet1
Data based on typical chemical shifts for phenylalanine and predicted effects of deuteration.

Deuterium NMR (²H NMR) spectroscopy offers a direct method for observing the deuterium nuclei within a molecule. This technique is particularly valuable for confirming the positions of deuteration and for quantifying the isotopic enrichment, especially in highly deuterated compounds where ¹H NMR may be less effective. The chemical shifts in ²H NMR are analogous to those in ¹H NMR, allowing for straightforward spectral interpretation.

A key advantage of ²H NMR is the low natural abundance of deuterium (approximately 0.015%), which results in a very low background signal. This allows for the clear detection of signals from the enriched deuterium atoms in this compound. The integral of the deuterium signals can be used to determine the relative abundance of deuterium at different sites within the molecule.

Furthermore, ²H NMR can be performed in non-deuterated solvents, which can simplify sample preparation and avoid potential interferences from solvent signals. The combination of ¹H and ²H NMR provides a robust approach for the comprehensive characterization and accurate quantification of isotopic abundance in deuterated compounds.

Table 2: Expected ²H NMR Data for this compound

Deuteron (B1233211) Expected Chemical Shift (ppm) Expected Signal Characteristics
Phenyl-D~7.3Broad singlet
Cβ-D~3.1, ~3.3Broad singlets
Chemical shifts are similar to their proton counterparts.

Carbon-13 NMR (¹³C NMR) provides valuable information about the carbon skeleton of a molecule and is a powerful tool when used in conjunction with deuterium labeling. The presence of deuterium atoms directly attached to a carbon atom causes a characteristic splitting of the ¹³C signal due to ¹³C-²H coupling. The multiplicity of the signal (e.g., a triplet for a CD group, a quintet for a CD₂ group) confirms the number of deuterium atoms attached to that carbon.

Additionally, deuterium substitution leads to an upfield isotope shift in the ¹³C spectrum for the directly attached carbon (α-isotope effect) and often for adjacent carbons (β-isotope effect). These shifts provide further confirmation of the deuteration sites.

One challenge in acquiring ¹³C NMR spectra of deuterated compounds is the potential for long relaxation times (T₁) of the deuterated carbons, which can lead to signal saturation and reduced intensity. Furthermore, the nuclear Overhauser effect (NOE) enhancement, which typically increases the signal intensity of protonated carbons, is absent for deuterated carbons. Despite these challenges, ¹³C NMR is a crucial technique for the complete structural verification of this compound.

Table 3: Expected ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (ppm) Expected Multiplicity (due to ¹³C-²H coupling) Isotope Shift
Phenyl-CD~127-130TripletUpfield
~56SingletMinimal
~38QuintetUpfield
COOH~175SingletMinimal
Data based on typical chemical shifts for phenylalanine and predicted effects of deuteration.

The combined application of ¹H, ²H, and ¹³C NMR spectroscopy provides a comprehensive toolkit for the structural elucidation and isotopic analysis of this compound. These techniques allow for the unambiguous confirmation of the molecular structure, the precise determination of the deuteration sites, and the accurate quantification of isotopic enrichment.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can further aid in the structural assignment by providing correlations between different nuclei within the molecule. For instance, a ¹H-¹³C HSQC spectrum can definitively link each proton to its directly attached carbon, confirming the absence of protons at the deuterated positions.

The detailed structural and isotopic information obtained from NMR is crucial for ensuring the quality and integrity of the labeled compound before its use in metabolic studies. It provides the foundational data necessary for accurately interpreting the results of stable isotope tracing experiments.

Integration of Multi-Omics Data with Stable Isotope Tracing

Stable isotope tracing with compounds like this compound can be powerfully combined with multi-omics approaches to provide a systems-level understanding of metabolic processes. By tracking the incorporation of the stable isotope into various biomolecules, researchers can gain insights into the dynamics of cellular pathways.

The integration of stable isotope labeling with proteomics has revolutionized the study of protein turnover, which encompasses the continuous synthesis and degradation of proteins. By introducing a stable isotope-labeled amino acid, such as deuterated phenylalanine, into a biological system, the rate of incorporation into newly synthesized proteins can be measured using mass spectrometry-based proteomics.

This approach, often referred to as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or similar in vivo labeling strategies, allows for the quantification of the turnover rates of individual proteins on a proteome-wide scale. The extent of isotopic labeling in peptides derived from protein digests is determined by mass spectrometry, and from this data, the synthesis and degradation rates of thousands of proteins can be calculated simultaneously.

Studies utilizing deuterated water (D₂O) have also been successful in measuring the turnover of multiple substrate pools, including proteins, by monitoring the incorporation of deuterium. The use of this compound provides a more direct tracer for phenylalanine metabolism and its contribution to protein synthesis. This integrated approach is invaluable for understanding how protein homeostasis is maintained under different physiological and pathological conditions.

Integration with Metabolomics for Comprehensive Metabolic Profiling

The integration of stable isotope-labeled compounds, such as this compound, with advanced metabolomics platforms provides a powerful methodology for achieving a comprehensive metabolic profile. acs.org This approach, often referred to as stable isotope tracing or flux analysis, enables researchers to move beyond static measurements of metabolite concentrations to a dynamic understanding of metabolic pathways. immune-system-research.com By introducing a labeled precursor into a biological system, scientists can track the journey of the labeled atoms as they are incorporated into various downstream metabolites, thereby elucidating active metabolic routes and quantifying their rates. immune-system-research.comucla.edu

Stable isotope labeling is particularly advantageous in untargeted metabolomics, as it helps in the reliable identification of metabolites and their classification into specific submetabolomes derived from the tracer. frontiersin.org The core analytical techniques underpinning this integration are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which can differentiate between the isotopically labeled compounds and their natural, unlabeled counterparts. immune-system-research.comnih.gov

High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is the principal tool used for this purpose. frontiersin.orgnih.gov It detects the characteristic mass shift introduced by the deuterium atoms in this compound and its subsequent metabolites. immune-system-research.com This allows for the precise tracking of the labeled phenylalanine's fate, providing a global overview of its cellular transformations. acs.org

The workflow for a typical isotope-assisted metabolomics experiment involves several key stages:

Sample Preparation and Incubation : Biological systems (e.g., cell cultures, tissues) are incubated with the stable isotope tracer, this compound. ucla.edu

Metabolite Extraction : Following incubation, metabolites are extracted from the samples. ucla.edu

Analytical Detection : The extracts are analyzed, typically using LC-HRMS, to separate and detect the full range of metabolites. frontiersin.orgnih.gov

Data Analysis : Specialized software is used to filter the high-resolution mass spectrometry data, identifying all metabolites that exhibit the specific isotopic signature conferred by the tracer. frontiersin.org

This integration facilitates a detailed mapping of phenylalanine metabolism. For instance, it can be used to quantify the flux through major pathways, such as the hydroxylation of phenylalanine to tyrosine, a critical step in the synthesis of neurotransmitters like dopamine (B1211576) and norepinephrine. nih.govresearchgate.net It can also trace phenylalanine's conversion to phenylpyruvate or its metabolism by gut microbiota into compounds like hippuric acid. researchgate.netnih.gov The ability to trace these pathways provides invaluable insights into the metabolic reprogramming that occurs in various physiological and pathological states, such as inborn errors of metabolism like Phenylketonuria (PKU) or in neurodegenerative diseases. nih.govnih.govub.edu

The table below summarizes the key analytical platforms utilized in these integrated studies.

Analytical PlatformPrinciple of DetectionApplication in Isotope TracingKey Advantages
Mass Spectrometry (MS) Separates ions based on their mass-to-charge (m/z) ratio. nih.govDetects the mass increase in metabolites incorporating deuterium atoms from the tracer. immune-system-research.comHigh sensitivity, high throughput, and ability to couple with chromatographic separation for complex mixture analysis. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Detects the magnetic properties of atomic nuclei.Distinguishes between isotopes (e.g., ¹H vs. ²H) based on their unique nuclear spin properties. immune-system-research.comProvides detailed structural information and is non-destructive, but generally has lower sensitivity than MS. immune-system-research.com

By applying these techniques, a detailed profile of the metabolic fate of this compound can be constructed. The following table provides a representative example of expected findings from a tracer experiment in a biological system where phenylalanine is actively metabolized.

MetaboliteMetabolic PathwayExpected Mass Shift (from natural)Significance of Measurement
Tyrosine Phenylalanine Hydroxylation nih.govresearchgate.net+6 DaMeasures the primary pathway for phenylalanine catabolism and neurotransmitter precursor synthesis.
Phenylpyruvate Phenylalanine Transamination nih.gov+7 DaIndicates flux into an alternative degradation pathway, often upregulated in conditions like PKU. ub.edu
Phenyllactate Phenylpyruvate Reduction nih.gov+7 DaA downstream metabolite of the transamination pathway.
Hippuric Acid Microbial Co-metabolism researchgate.net+5 DaTraces the contribution of gut microbiota to phenylalanine metabolism.
trans-Cinnamate Phenylalanine Ammonia (B1221849) Lyase (PAL) Pathway nih.gov+7 DaReveals activity of a less common degradation pathway in humans that can be relevant in certain diseases. nih.gov

This comprehensive profiling enables the elucidation of network-wide metabolic pathway activities, offering a dynamic view that is not achievable with conventional metabolomics alone. acs.orgimmune-system-research.com The use of tracers like this compound is thus transforming our understanding of metabolism in both health and disease. immune-system-research.com

Applications of Dl Phenyl D5 Alanine 3,3 D2 in Advanced Biochemical and Biological Research Models

Metabolic Pathway Elucidation and Flux Analysis

The use of stable isotopes like DL-Phenyl-D5-alanine-3,3-D2 has revolutionized our understanding of cellular metabolism. By introducing this labeled compound into biological systems, researchers can trace the journey of phenylalanine through various metabolic routes, quantify the flow of metabolites (flux), and gain insights into the regulation of these pathways under different physiological and pathological conditions.

This compound is an invaluable tool for tracing the metabolic fate of phenylalanine, an essential aromatic amino acid. Once introduced into a biological system, the deuterated phenyl ring and side chain allow for the unambiguous identification of its downstream metabolites using mass spectrometry.

One of the primary metabolic fates of phenylalanine is its conversion to tyrosine, a crucial step in the synthesis of neurotransmitters and hormones. nih.gov Early studies using deuterated phenylalanine were instrumental in definitively establishing this metabolic link. nih.gov By administering deuterated DL-phenylalanine to rats, researchers were able to demonstrate that a significant portion of the tyrosine isolated from tissue proteins contained the deuterium (B1214612) label, confirming that phenylalanine is a direct precursor to tyrosine. nih.gov

In studies of metabolic disorders such as phenylketonuria (PKU), where the conversion of phenylalanine to tyrosine is impaired, deuterated phenylalanine tracers are used to assess the degree of enzymatic blockage. nih.gov The appearance of the deuterium label in tyrosine is significantly reduced in individuals with PKU, providing a quantitative measure of the metabolic defect. nih.gov

The table below illustrates findings from a study where L-[ring-d5]phenylalanine was infused into lactating cows to trace its incorporation into milk proteins.

ParameterValue
L-[ring-d5]phenylalanine infusion duration72 hours
Label enrichment in Whey protein15-20 mol percent excess (MPE)
Label enrichment in Caseinate protein15-20 mol percent excess (MPE)
Label enrichment in Meat proteins0.41-0.73 MPE
This table is based on data from a study investigating the use of L-[ring-d5]phenylalanine to label milk and meat proteins. nih.gov

While phenylalanine is not a primary substrate for the Tricarboxylic Acid (TCA) cycle, its catabolism can contribute intermediates to this central metabolic hub. The breakdown of phenylalanine eventually yields fumarate (B1241708) and acetoacetate (B1235776). Fumarate is a direct intermediate of the TCA cycle, and acetoacetate can be converted to acetyl-CoA, which then enters the cycle. nih.gov

The use of deuterated phenylalanine, such as this compound, can help elucidate the contribution of phenylalanine to the TCA cycle pool under specific metabolic conditions. By tracking the deuterium label into TCA cycle intermediates, researchers can gain insights into the interplay between amino acid catabolism and central carbon metabolism. For instance, in conditions of high protein turnover or in specific tissues, the contribution of phenylalanine to the TCA cycle may become more significant.

MetabolitePotential for Deuterium Labeling from this compoundMetabolic Connection
FumarateYesDirect product of phenylalanine catabolism.
Malate (B86768)YesFormed from the hydration of fumarate in the TCA cycle.
OxaloacetateYesFormed from the oxidation of malate in the TCA cycle.
CitrateYesFormed from the condensation of acetyl-CoA (from acetoacetate) and oxaloacetate.
This table illustrates the potential flow of deuterium from this compound into key intermediates of the TCA cycle.

Quantitative Metabolic Flux Analysis (MFA) is a powerful technique used to determine the rates (fluxes) of metabolic reactions within a biological system. nih.govnih.govsci-hub.boxmdpi.comresearchwithnj.com Stable isotope tracers are central to MFA, as the distribution of isotopes in downstream metabolites provides the necessary data to calculate these fluxes. nih.govnih.govsci-hub.boxmdpi.comresearchwithnj.com

This compound can be utilized in MFA studies to quantify the flux through phenylalanine-related pathways. In cellular models, such as cultured mammalian cells, introducing the labeled phenylalanine into the culture medium allows for the measurement of its uptake and conversion to various products. sci-hub.box In animal models, the tracer can be administered systemically to study whole-body or tissue-specific metabolic fluxes. nih.gov

For example, by combining arteriovenous difference measurements with the infusion of isotopically labeled phenylalanine, researchers can quantify muscle protein synthesis and breakdown rates, as well as the transport of amino acids across the cell membrane. nih.gov

Parameter Measured with Labeled PhenylalanineDescription
Net Protein BalanceThe difference between protein synthesis and breakdown in a specific tissue.
Muscle Protein SynthesisThe rate at which amino acids are incorporated into muscle protein.
Muscle Protein BreakdownThe rate at which muscle protein is broken down into its constituent amino acids.
Amino Acid Transmembrane TransportThe rates of inward and outward transport of amino acids across the cell membrane.
This table outlines key parameters that can be quantified using labeled phenylalanine in metabolic flux studies, particularly in the context of muscle metabolism. nih.gov

The use of stable isotope-labeled substrates like this compound is fundamental to understanding how cells and organisms utilize different nutrients and the intricate pathways involved in biosynthesis. frontiersin.orgnih.govresearchgate.net Phenylalanine is a precursor for a wide array of important biomolecules, and tracing its metabolic fate provides direct evidence of its role in these biosynthetic pathways. frontiersin.orgnih.govresearchgate.net

In plants, for instance, a significant portion of photosynthetically fixed carbon is channeled through phenylalanine to produce a vast number of secondary metabolites, including lignin, flavonoids, and anthocyanins. frontiersin.orgnih.gov By supplying plants with deuterated phenylalanine, researchers can trace the incorporation of the label into these compounds, thereby elucidating the biosynthetic routes and the regulation of these pathways. frontiersin.orgnih.gov

Biosynthetic ProductPrecursor Role of Phenylalanine
TyrosineDirect hydroxylation of phenylalanine.
LigninA major structural polymer in plants derived from phenylalanine.
FlavonoidsA diverse class of plant secondary metabolites with various biological functions.
Neurotransmitters (Dopamine, Norepinephrine, Epinephrine)Synthesized from tyrosine, which is derived from phenylalanine.
MelaninThe pigment responsible for coloration, synthesized from tyrosine.
This table highlights some of the key biosynthetic pathways that utilize phenylalanine as a precursor.

Protein Dynamics and Turnover Studies

The continuous synthesis and degradation of proteins, known as protein turnover, is a fundamental process in all living organisms. mbexc.deelifesciences.org Measuring the rates of protein synthesis and breakdown is crucial for understanding how cells adapt to different stimuli and how these processes are altered in disease.

The Fractional Synthesis Rate (FSR) is a measure of the rate at which new proteins are synthesized within a specific tissue or cell population over a given period. nih.gov The use of stable isotope-labeled amino acids, such as deuterated phenylalanine, is a well-established method for measuring FSR. nih.govnih.gov

The principle behind this technique is to introduce the labeled amino acid into the system and then measure its incorporation into newly synthesized proteins over time. nih.gov The enrichment of the labeled amino acid in the protein pool relative to its enrichment in the precursor pool (the free amino acid pool) is used to calculate the FSR. nih.gov Deuterated phenylalanine is a particularly suitable tracer for these studies because it is an essential amino acid, meaning it cannot be synthesized by the body and its only metabolic fates are incorporation into protein or conversion to tyrosine. nih.govnih.gov

The "flooding dose" technique is a common approach where a large amount of the labeled amino acid is administered to quickly equilibrate the precursor pools, allowing for accurate FSR measurements over a short period. nih.gov

The table below presents data from a study comparing muscle protein FSR at rest and post-exercise using [2H5]-phenylalanine as a tracer in human subjects.

MuscleConditionMixed Muscle Protein FSR (%·h⁻¹)
Vastus LateralisRest0.080 ± 0.007
Vastus LateralisPost-exercise0.110 ± 0.010
SoleusRest0.086 ± 0.008
SoleusPost-exercise0.123 ± 0.008
This table is based on data from a study investigating the influence of tracer selection on muscle protein synthesis rates. The values represent the mean ± standard error. nih.gov

Assessment of Protein Fractional Breakdown Rate (FBR)

The measurement of protein dynamics, encompassing both synthesis and degradation, is fundamental to understanding cellular homeostasis. The Fractional Breakdown Rate (FBR) represents the fraction of a protein pool that is degraded per unit of time. Stable isotope tracers, such as deuterated phenylalanine, are central to methodologies designed to quantify FBR in vivo.

In a typical research model, a pulse injection of a labeled amino acid like this compound is administered. nih.gov This introduces a known quantity of the tracer into the body's free amino acid pool. This labeled phenylalanine is then incorporated into newly synthesized proteins. To determine the FBR, researchers monitor the decay in enrichment of the labeled amino acid in a specific protein or pool of proteins over time, after the initial pulse. This decay curve reflects the rate at which labeled proteins are being broken down and replaced with proteins synthesized from the now largely unlabeled free amino acid pool. liverpool.ac.uk The rate of this decay is used to calculate the FBR, providing critical insights into the catabolic side of protein turnover. nih.gov

Table 1: Key Parameters in FBR Measurement using Isotope Tracers

Parameter Description Method of Measurement
Tracer Enrichment The proportion of the labeled amino acid (e.g., this compound) relative to the unlabeled form. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of tissue and blood samples. nih.gov
Precursor Pool The free amino acid pool from which proteins are synthesized. Its enrichment is measured to accurately model protein synthesis rates. Measured in arterial blood or directly in the muscle tissue fluid. nih.gov
Protein-Bound Enrichment The enrichment of the tracer within a specific protein or the mixed protein pool of a tissue sample. Measured from protein hydrolysates of tissue biopsies.

| Fractional Breakdown Rate (FBR) | The rate constant describing the percentage of the protein pool degraded per hour (%/h). | Calculated from the temporal decay of protein-bound tracer enrichment. |

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for quantitative mass spectrometry-based proteomics. nih.gov The technique relies on the in vivo incorporation of amino acids with stable isotopes into all proteins during translation. nih.gov While SILAC traditionally utilizes labeled arginine and lysine, the principle can be extended to essential amino acids like phenylalanine for specific experimental needs.

In a SILAC experiment utilizing a deuterated phenylalanine source, one population of cells is grown in a medium containing the standard, "light" L-phenylalanine, while another population is grown in a medium where the standard L-phenylalanine has been replaced with the "heavy" L-enantiomer derived from this compound. Over several cell divisions, the heavy amino acid becomes fully incorporated into the proteome of the "heavy" cell population.

After full incorporation, the cell populations can be subjected to different experimental conditions. The populations are then combined, proteins are extracted and digested (typically with trypsin), and the resulting peptides are analyzed by mass spectrometry. nih.gov Because peptides from the "heavy" population are mass-shifted relative to their "light" counterparts, the relative signal intensities for each peptide pair reveal the relative abundance of that protein across the two experimental conditions. calis.edu.cn This approach minimizes quantitative errors because the samples are mixed at the earliest possible stage, reducing variability from sample processing. nih.gov

Dynamic Protein Turnover Analysis Using Deuterated Tracers

Dynamic protein turnover analysis provides a comprehensive view of protein homeostasis by measuring the rates of both synthesis and degradation. nih.gov "Dynamic SILAC" or pulse-chase SILAC is a key technique in this area, where cells are first fully labeled with a heavy amino acid and then the medium is switched to one containing the light version. nih.govliverpool.ac.uk

Using this compound, cells would first be cultured until their proteome is saturated with the heavy phenylalanine. This creates a baseline where nearly all phenylalanine residues in the proteins are the heavy, deuterated form. Subsequently, the culture medium is replaced with one containing only unlabeled, "light" phenylalanine. This initiates the "chase" phase. As proteins are naturally broken down and re-synthesized, the heavy phenylalanine is replaced by the light version. liverpool.ac.uk

By collecting cell samples at various time points during the chase period and analyzing them via mass spectrometry, researchers can track the rate of disappearance of the heavy signal for each protein. This rate of loss directly corresponds to the protein's turnover rate (a combination of degradation and dilution due to cell division). liverpool.ac.uk This method allows for the simultaneous measurement of turnover rates for thousands of proteins, providing a global view of the "dynamic proteome". liverpool.ac.uk

Enzyme Kinetic and Mechanistic Investigations

The specific placement of deuterium atoms in this compound makes it an excellent probe for studying enzyme mechanisms, particularly through the analysis of kinetic isotope effects.

Probing Reaction Mechanisms via Kinetic Isotope Effects (KIE)

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. This effect is most pronounced when the bond to the isotope is broken or formed in the rate-determining step of the reaction. The C-D bond is stronger than the C-H bond, meaning it requires more energy to break.

For enzymes that catalyze reactions involving the cleavage of the C-H bond at the β-carbon (the 3-position) of phenylalanine, substituting this compound for the standard substrate will result in a slower reaction rate if this bond cleavage is kinetically significant. By comparing the reaction rates of the deuterated and non-deuterated substrates, a numerical value for the KIE can be determined (kH/kD). A significant primary deuterium KIE (typically >2) is strong evidence that the C-H bond at the site of substitution is being cleaved in the rate-limiting step of the enzymatic reaction. nih.gov For example, studies on L-amino acid oxidases have shown that C-H bond cleavage is a key part of the mechanism, yielding KIE values around 6.0. nih.gov

Elucidation of Rate-Limiting Steps and Transition States

Furthermore, theoretical models relate the magnitude of the KIE to the nature of the transition state. A maximal KIE is expected for a symmetrical transition state, where the hydrogen (or deuterium) is equally shared between the donor and acceptor atoms. Deviations from this maximal value can provide insight into whether the transition state is "early" (reactant-like) or "late" (product-like). Thus, using this compound allows researchers to probe the energetic landscape and the precise atomic motions of the slowest step in an enzymatic pathway.

Stereochemical Studies Using Deuterated Enantiomers

The designation "DL" indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. This property, combined with the isotopic label, is useful for studying the stereochemistry of enzymatic reactions. Many enzymes exhibit a high degree of stereospecificity, meaning they will only bind to and process one enantiomer (e.g., L-amino acids) but not the other.

By incubating an enzyme or biological system with the racemic mixture of this compound, researchers can track the fate of each stereoisomer. For example, if an enzyme is specific for the L-enantiomer, only L-Phenyl-d5-alanine-3,3-d2 will be consumed or converted into a product, while the D-enantiomer will remain unchanged in the reaction mixture. By using chiral chromatography techniques to separate the enantiomers and mass spectrometry to detect the deuterium label, scientists can unequivocally determine the stereochemical preference of the enzyme under investigation.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
L-phenylalanine
Arginine
Lysine
D-Phenyl-d5-alanine-3,3-d2
L-Phenyl-d5-alanine-3,3-d2
[ring-(13)C(6)]phenylalanine

Quantitative Analysis and Internal Standard Applications

The use of stable isotope-labeled compounds as internal standards is a cornerstone of high-precision quantitative analysis, especially in mass spectrometry-based methods. This compound is particularly well-suited for this role in the quantification of phenylalanine in various biological contexts.

Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). scispace.com The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency, thereby compensating for variations during sample preparation and analysis. waters.com this compound, with its deuterium-labeled phenyl ring and propanoic acid chain, serves as an excellent internal standard for the quantification of phenylalanine. lgcstandards.comsapphirebioscience.comcdnisotopes.com

In isotope dilution mass spectrometry (ID-MS), a known amount of the isotopically labeled standard is added to a sample. The ratio of the signal from the endogenous analyte to the signal from the internal standard is then used to calculate the precise concentration of the analyte. nih.gov This method offers high accuracy and precision, as most variations in the analytical process affect both the analyte and the internal standard equally. For instance, a study on the determination of phenylalanine in human serum utilized a similar isotopically labeled analogue (phenylalanine-ring-13C6) to achieve an expanded uncertainty of approximately 1.2%. nih.gov The use of such standards is crucial for developing reliable reference methods for clinical and research applications. nih.gov

Table 1: Properties of this compound as an Internal Standard
PropertyDescriptionSignificance in Quantitative Analysis
Isotopic EnrichmentTypically >98 atom % DEnsures minimal signal interference from naturally occurring isotopes.
Chemical PurityHigh purity gradePrevents introduction of interfering compounds into the analysis.
Mass Shift+7 Da compared to unlabeled PhenylalanineAllows for clear mass spectrometric differentiation between the analyte and the standard.
Co-elutionExhibits similar chromatographic behavior to PhenylalanineCrucial for effective compensation of matrix effects and ionization suppression. waters.com

Quantifying amino acids in complex biological matrices like plasma, cell extracts, and tissue homogenates is challenging due to the presence of numerous other molecules that can interfere with the analysis. waters.com The use of a deuterated internal standard like this compound is particularly advantageous in these scenarios. For example, deuterated phenylalanine has been successfully used for the in vivo assay of phenylalanine hydroxylase activity in children by measuring its conversion to deuterated tyrosine in plasma. nih.gov

In a typical workflow, the biological sample is spiked with the internal standard at an early stage of the sample preparation process. This allows the internal standard to account for any analyte loss during extraction, purification, and derivatization steps. A study on the quantification of phenylalanine and tyrosine from dried blood spots highlighted the benefits of incorporating the stable isotope internal standard at the time of sample collection to improve accuracy and account for extraction efficiency and potential degradation. nih.gov

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a significant challenge in LC-MS-based quantification. chromatographyonline.com These effects can lead to either ion suppression or enhancement, resulting in inaccurate measurements. waters.com A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective tool to correct for these matrix effects. waters.comchromatographyonline.com Since the internal standard and the analyte are structurally and chemically very similar, they are expected to experience the same degree of ion suppression or enhancement. chromatographyonline.com

However, it is crucial to ensure the complete co-elution of the analyte and its deuterated internal standard. chromatographyonline.com Even slight chromatographic separation can lead to differential matrix effects and compromise the accuracy of the quantification. chromatographyonline.com Research has shown that in some cases, deuterated standards may have slightly different retention times compared to their non-deuterated counterparts. scispace.com Therefore, chromatographic conditions must be carefully optimized to ensure that the analyte and internal standard peaks overlap completely. bris.ac.uk

Table 2: Impact of Internal Standard on Mitigating Matrix Effects
Analytical ChallengeMechanism of ActionRole of this compound
Ion SuppressionCompetition for ionization in the mass spectrometer source by co-eluting matrix components. waters.comAs the internal standard co-elutes with phenylalanine, it experiences similar ion suppression, allowing for an accurate ratio-based quantification. chromatographyonline.com
Variable Extraction RecoveryInconsistent recovery of the analyte during sample preparation steps.Being added at the beginning of the workflow, the internal standard mimics the behavior of the analyte, correcting for losses during extraction. nih.gov
Instrumental VariabilityFluctuations in injection volume or detector response.The ratio of the analyte to the internal standard remains constant, compensating for instrumental drift. scispace.com

Studies on Amino Acid Racemization and Enantiomeric Purity

The study of amino acid racemization, the conversion of one enantiomer to another, is important in various fields, including food science, pharmacology, and geochemistry. This compound can be a valuable tool in these investigations.

The determination of the enantiomeric ratio of amino acids is crucial for assessing the quality of proteins and peptides. While L-amino acids are the building blocks of most natural proteins, the presence of D-amino acids can indicate bacterial contamination or processing-induced degradation. nih.gov Methods for accurately measuring D/L ratios are therefore of significant interest.

Isotope labeling, in conjunction with mass spectrometry, provides a sensitive and accurate method for determining enantiomeric ratios. A study on the measurement of phenylalanine isotope ratio enrichment using LC/ToF-MS demonstrated the high accuracy and precision of this approach, with a coefficient of variation for the isotope ratio measurement below 2%. nih.gov While this study focused on isotopic enrichment rather than enantiomeric ratios, the principles can be adapted for D/L ratio analysis. By using a deuterated standard, it is possible to accurately quantify both the D- and L-enantiomers of phenylalanine in a sample.

A significant challenge in determining the native D/L-amino acid ratio in a protein or peptide sample is the racemization that can occur during the acid hydrolysis step required to break the peptide bonds. nih.gov This hydrolysis-induced racemization (HIR) can lead to an overestimation of the amount of D-amino acids present in the original sample. nih.gov

To address this, a method has been developed that uses hydrolysis with deuterated acid (e.g., deuterium chloride) to distinguish between the D-amino acids originally present in the sample and those formed during hydrolysis. nih.gov D-amino acids formed through racemization during hydrolysis in a deuterated medium will incorporate a deuterium atom at the α-carbon. nih.gov This results in a mass shift that can be detected by mass spectrometry, allowing for the quantification of the proportion of D-amino acids formed during sample processing. nih.gov Studies have shown that the extent of HIR can be significant, with one study reporting that up to 85% of some detected D-amino acids were formed during hydrolysis. nih.gov This highlights the importance of accounting for HIR to obtain accurate measurements of enantiomeric purity.

Theoretical Framework and Methodological Considerations in Deuterium Labeling Studies

Principles of Stable Isotope Tracer Methodology

Stable isotope tracers are molecules in which one or more atoms have been replaced by a heavier, non-radioactive isotope (e.g., replacing ¹H with ²H, or ¹²C with ¹³C). maastrichtuniversity.nlnih.gov These labeled compounds are chemically and functionally similar to their naturally occurring counterparts (tracees), allowing them to be used to track metabolic processes in living systems without the safety concerns associated with radioactive isotopes. youtube.comchempep.com The fundamental principle involves introducing a known amount of the tracer into a biological system and measuring its incorporation into, or dilution within, various metabolite pools. nih.govprofil.com This allows for the calculation of metabolic flux rates, which are the rates of interconversion between metabolites. mdpi.com

Tracer-to-Tracee Ratio (TTR) Concepts

A central concept in stable isotope tracer studies is the tracer-to-tracee ratio (TTR). The TTR is the ratio of the concentration of the isotopically labeled tracer to the concentration of the unlabeled, endogenous tracee in a given sample, typically plasma or tissue extracts. nih.gov This ratio is a crucial variable used to calculate the kinetics of the substance being studied. nih.gov

The TTR is typically measured using mass spectrometry (MS), which can distinguish between the tracer and tracee based on their mass difference. maastrichtuniversity.nlnih.gov By monitoring the change in TTR over time after a tracer is introduced, researchers can determine key kinetic parameters, such as the rate of appearance (Ra) and rate of disappearance (Rd) of the tracee. In a metabolic steady state, where the concentration of the tracee is constant, the Ra equals the Rd. The Ra of the tracee can be calculated by dividing the tracer infusion rate by the TTR measured at isotopic steady state (plateau). researchgate.net

Table 1: Conceptual Example of Tracer-to-Tracee Ratio (TTR) Calculation This table illustrates the principle of TTR and its use in calculating the Rate of Appearance (Ra).

Parameter Value Unit Description
Tracer Infusion Rate (F) 10 µmol/min The constant rate at which the stable isotope tracer is administered.
Tracer Concentration at Plateau 0.5 µmol/L The measured concentration of the tracer in plasma once a steady state is reached.
Tracee Concentration at Plateau 99.5 µmol/L The measured concentration of the endogenous, unlabeled compound at steady state.
Tracer-to-Tracee Ratio (TTR) 0.005025 (unitless) Calculated as (Tracer Concentration / Tracee Concentration). This represents the dilution of the tracer. nih.gov

| Rate of Appearance (Ra) | 1990 | µmol/min | Calculated as (Tracer Infusion Rate / TTR). This reflects the rate at which the endogenous compound is produced. researchgate.net |

Kinetic Isotope Effects (KIE) in Deuterium-Labeled Compounds

A critical consideration when using deuterium-labeled tracers like DL-Phenyl-D5-alanine-3,3-D2 is the Kinetic Isotope Effect (KIE) . The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org Because deuterium (B1214612) is twice as heavy as protium (B1232500) (¹H), the C-²H bond has a lower zero-point vibrational energy and is stronger than a C-¹H bond. Consequently, reactions that involve the cleavage of a C-²H bond are typically slower than those involving a C-¹H bond. wikipedia.orgprinceton.edu This difference in reaction rates can violate the core assumption that the tracer behaves identically to the tracee. mdpi.com

Primary and Secondary Isotope Effects on Reaction Rates

Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the reaction center.

Primary KIE (PKIE) occurs when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.orgdifferencebetween.com For deuterium, primary KIEs (kH/kD) are "normal" (greater than 1) and can be substantial, typically in the range of 6 to 10, indicating a much slower reaction for the deuterated compound. wikipedia.org

Secondary KIE (SKIE) is observed when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. wikipedia.orgdifferencebetween.com These effects are generally much smaller than PKIEs but can still be significant. differencebetween.com They arise from changes in the vibrational environment of the transition state due to the isotopic substitution. Secondary deuterium isotope effects can be "normal" (e.g., kH/kD ≈ 1.1-1.2 for a change from sp³ to sp² hybridization) or "inverse" (kH/kD < 1, e.g., ≈ 0.8-0.9 for a change from sp² to sp³). wikipedia.orgprinceton.edu

Table 3: Comparison of Primary and Secondary Kinetic Isotope Effects (KIE)

Feature Primary KIE Secondary KIE
Definition Isotopic substitution at a bond that is broken or formed in the rate-determining step. differencebetween.com Isotopic substitution at a bond that is not broken or formed in the rate-determining step. wikipedia.org
Mechanism Directly related to the energy difference required to break the bond to the light vs. heavy isotope. princeton.edu Arises from changes in vibrational frequencies and hybridization at the transition state. princeton.edu
Typical Magnitude (kH/kD) Large (typically 6-10). wikipedia.org Small (typically 0.7-1.4). wikipedia.org

| Example | Cleavage of the C-H bond at the α-carbon of an amino acid during an enzymatic oxidation reaction. | Isotopic substitution on a carbon adjacent to a developing carbocation, affecting its stability via hyperconjugation. princeton.edu |

Impact of KIE on Metabolic Flux Calculations

The presence of KIEs, particularly with deuterium labels, can have a significant impact on the accuracy of metabolic flux analysis (MFA). nih.govnih.gov Standard MFA models often assume that KIEs are negligible, but this assumption can lead to modeling errors that are comparable in size to measurement errors from the analytical instruments. nih.govosti.gov

When a deuterated substrate is metabolized more slowly than its natural counterpart due to a KIE, the labeled tracer may be diverted differently at metabolic branch points. This can alter the isotopic labeling patterns of downstream metabolites, leading to incorrect calculations of the relative fluxes through different pathways. nih.gov For example, a study investigating the KIE of deuterated glucose and acetate found that while the effect was relatively small (4-6%), it was measurable and required consideration for accurate metabolic rate determination. nih.govismrm.org Therefore, KIE must be considered in any rigorous assessment of errors in labeling data and the confidence intervals of estimated metabolic fluxes. nih.govosti.gov

Strategies for KIE Correction and Validation

Given the potential for KIE to introduce bias in metabolic flux data, several strategies can be employed to mitigate or correct for its effects. The development of robust methods for KIE measurement and correction is an active area of research. umd.edu

Table 4: Methodologies for Addressing Kinetic Isotope Effects

Strategy Description
Direct KIE Measurement Conduct in vitro experiments with purified enzymes or in vivo studies using a double-labeling strategy to precisely quantify the KIE for the specific metabolic steps of interest. nih.govicm.edu.pl
Computational Modeling Incorporate the experimentally determined KIE values into the mathematical models used for metabolic flux analysis. This corrects for the different reaction rates of the tracer and tracee. nih.gov
Strategic Labeling Design Design tracers where the deuterium labels are placed at positions that are not expected to undergo bond cleavage or significant electronic changes during the metabolic pathway under investigation, thus minimizing KIE.
Use of Alternative Isotopes When feasible, use heavier isotopes with smaller relative mass differences, such as ¹³C or ¹⁵N, which exhibit much smaller KIEs than deuterium. wikipedia.org

| Methodological Validation | Use multiple tracers with different labeling patterns or compare the tracer data with results from orthogonal methods (e.g., nuclear magnetic resonance spectroscopy) to validate the flux calculations. nih.gov |

Deuterium Exchange and Label Loss in Biological Systems

A primary challenge in studies using deuterium-labeled compounds is the potential for the deuterium label to be lost or exchanged with protons from the surrounding environment, such as body water. nih.govnih.gov This phenomenon can complicate the interpretation of experimental data if not properly understood and accounted for.

Hydrogen-deuterium (H/D) exchange is a chemical process where a hydrogen atom in a molecule is replaced by a deuterium atom from the solvent, or vice-versa. researchgate.netmdpi.com In biological systems, this exchange primarily affects hydrogen atoms bound to heteroatoms like oxygen, nitrogen, and sulfur. researchgate.net For amino acids and proteins, the most studied exchange involves the backbone amide protons. mdpi.comacs.org

The rate of H/D exchange is influenced by local protein structure and dynamics. mdpi.comnih.gov The process is generally described by two limiting mechanisms, EX1 and EX2. mdpi.comacs.org

EX1 Mechanism : In this mechanism, the rate of exchange is limited by the rate of a conformational "opening" of the protein structure, which exposes the amide proton to the solvent. acs.orgnih.gov Once exposed, the chemical exchange step is much faster than the rate of the protein "closing". The EX1 regime is characterized by a kinetic equation where the exchange rate is governed by the opening rate of the amide. acs.org

EX2 Mechanism : This is the more common mechanism in H/D exchange studies. mdpi.com Here, the conformational opening and closing are in rapid equilibrium, and the rate-limiting step is the chemical exchange itself. The Gibbs free energy of the opening event is a key factor in this mechanism. researchgate.net The exchange rate in the EX2 regime is dependent on both the equilibrium constant of the opening/closing reaction and the intrinsic chemical exchange rate, which is sensitive to factors like pH. researchgate.netnih.gov

In the context of this compound, the deuterium atoms on the phenyl ring and the C3 position are attached to carbon. These C-H bonds are generally stable, but enzymatic reactions during metabolism can facilitate their exchange. For instance, the enzyme phenylalanine hydroxylase, which catalyzes the conversion of phenylalanine to tyrosine, induces conformational changes upon substrate binding that could influence the local environment and exchange rates of nearby protons. nih.gov

Label scrambling refers to the undesired exchange of isotopes, while label loss is the complete removal of the isotope from the tracer molecule. cerilliant.com These events can occur in the biological system or during sample analysis in the ion source of a mass spectrometer. cerilliant.com

Quantifying label loss is crucial for accurate metabolic rate measurements. nih.govismrm.org A common strategy involves using a double substrate/double labeling approach. nih.gov By comparing the isotopic enrichment patterns of metabolic products derived from deuterated and non-deuterated substrates, researchers can calculate the percentage of label loss. nih.gov For example, studies using [6,6-²H₂]-glucose in rat brain have quantified the deuterium label loss in downstream metabolites like lactate (B86563), glutamate, and glutamine. nih.gov It was observed that during a full turn of the tricarboxylic acid (TCA) cycle, all deuterium label from certain positions can be lost. nih.gov

Correction factors for label loss can be derived from these types of experiments and applied to in vivo studies to improve the accuracy of metabolic flux calculations. nih.gov For instance, the predictable and reproducible label losses observed in metabolites like glutamate and glutamine allow for the adjustment of data in deuterium metabolic imaging (DMI) studies. ismrm.org The placement of the deuterium within the molecule can also influence the degree of scrambling and loss observed. cerilliant.com

Computational Modeling and Data Interpretation

The data generated from stable isotope tracing experiments are complex. Mass spectrometry analysis of a sample containing a deuterated tracer like this compound will reveal not just a single mass peak for a given metabolite, but a distribution of mass isotopomers, each corresponding to a different number of incorporated deuterium atoms. Extracting meaningful metabolic flux information from these distributions requires sophisticated computational and mathematical models. nih.govnih.gov

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govduke.edu Isotope labeling experiments provide the empirical data needed for MFA. nih.gov The core principle is that the pattern of isotope labeling in metabolites is a direct consequence of the fluxes through the interconnected pathways. nih.gov

Several mathematical frameworks are used in MFA:

Mass Isotopomer Distribution Analysis (MIDA) : This combinatorial analysis provides a mathematical framework to dissect fractional pathway contributions. escholarship.org MIDA models theoretical isotopic labeling patterns using binomial or multinomial distributions to calculate synthesis rates and metabolic flux ratios. escholarship.org

Isotopomer Balancing : This technique involves creating a series of balance equations for each metabolite and its isotopomers in the metabolic network. nih.gov These equations describe how the labeling patterns of metabolites are determined by the ratios of converging fluxes. nih.gov By solving this system of equations, researchers can determine the relative rates of different pathways.

Elementary Metabolite Units (EMU) : This is a framework for efficiently modeling isotope labeling in complex metabolic networks. It simplifies the complex system of isotopomer balances, making the computation more tractable, especially for large networks. researchgate.net

These models are essential for translating raw mass spectrometry data into quantitative insights about cellular metabolism. nih.gov

A variety of software tools have been developed to facilitate the complex task of processing, analyzing, and simulating isotopic data for metabolic flux analysis. acs.orgnih.gov These tools assist researchers at various stages, from raw data pre-processing to the construction and solving of mathematical models. nih.gov

Software ToolPrimary Function(s)Key FeaturesRelevant Application
13CFLUX2 Metabolic flux analysis based on 13C labeling data. nih.govComprehensive modeling of metabolic networks; statistical analysis of flux estimates. nih.govAlthough designed for 13C, its principles are applicable to modeling stable isotope data, including deuterium.
OpenFLUX Simulation of isotope labeling experiments and metabolic flux estimation. nih.govOpen-source platform; supports various modeling approaches. nih.govUseful for simulating expected labeling patterns from this compound.
Isotopo Processing and analysis of experimental mass isotopomer data from GC-MS. uni-wuerzburg.deCalculates fractional molar abundances, absolute enrichment, and provides statistical analysis; includes data management features. uni-wuerzburg.deDirectly applicable for processing raw mass spectrometry data from experiments using deuterated tracers.
MetaboAnalyst Web-based suite for comprehensive metabolomics data analysis. acs.orgIncludes modules for statistical analysis, functional enrichment analysis, and pathway analysis.Can be used for downstream analysis of metabolite concentration changes identified in deuterium tracing studies.
MZmine 2 A framework for mass spectrometry data processing. nih.govHandles peak picking, alignment, and identification of metabolites from raw MS data. nih.govEssential for the initial pre-processing of data from LC-MS analysis of samples.

These tools are critical for managing the complexity of metabolomics data and for performing the intricate calculations required for metabolic flux analysis. nih.govacs.org

Future Directions and Emerging Research Avenues

Advancements in Site-Selective Deuteration Techniques

The synthesis of precisely labeled isotopologues such as DL-Phenyl-D5-alanine-3,3-D2 hinges on the ability to control the exact placement of deuterium (B1214612) atoms. While general deuteration methods have existed for some time, recent progress has focused on achieving high site-selectivity, which is crucial for specific applications in NMR spectroscopy, mass spectrometry, and mechanistic studies. nih.gov

Recent advancements have moved beyond traditional methods, which often require multi-step syntheses from deuterated precursors, towards more efficient catalytic approaches. acs.orgnih.govnih.gov These modern techniques can operate directly on free amino acids or their simple derivatives, offering a more streamlined and cost-effective path to deuterated products. acs.orgnih.gov

Key emerging strategies include:

Metal-Catalyzed H/D Exchange: Palladium on carbon (Pd/C) has been shown to be an effective catalyst for deuterating phenylalanine derivatives. thieme-connect.comresearchgate.net Research has demonstrated that reaction conditions, such as temperature, can be tuned to control the site of deuteration. For instance, selective deuteration at the β-position (C-3) can be achieved at moderate temperatures (e.g., 110 °C) without causing racemization, while higher temperatures (e.g., 160 °C) can also promote H/D exchange at the α-position. thieme-connect.comresearchgate.net This approach is valuable for producing compounds like this compound.

Enzymatic Deuteration: Biocatalysis offers remarkable specificity. Pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, for example, can reversibly deprotonate α-amino acids, facilitating H/D exchange when the reaction is conducted in deuterium oxide (D₂O). nih.govnih.gov A significant breakthrough is the use of dual-protein systems, where an aminotransferase paired with a partner protein can catalyze H/D exchange at both the Cα and Cβ positions, whereas the aminotransferase alone may only label the Cα position. acs.orgnih.govacs.org This catalyst-controlled site selectivity represents a novel route to achieving desired deuteration patterns that were previously challenging. nih.govacs.org

Organocatalysis and Chiral Catalysts: While some methods using chiral metal complexes and organocatalysts have been developed, they can sometimes suffer from poor site- or stereoselectivity depending on the specific amino acid. nih.gov However, new methods are emerging that can achieve enantioselective α-deuteration of various amino acids without the need for external chiral sources, relying instead on principles like "self-regeneration of stereocenters". nih.gov

Method/CatalystTarget Site(s)Deuterium SourceKey Findings & Efficiency
Palladium on Carbon (Pd/C) β-position, α-position, Aromatic RingD₂OTemperature-controlled selectivity; β-position deuteration occurs at 110 °C without racemization, while α-position exchange occurs at 160 °C. thieme-connect.comresearchgate.net
Dual-Protein System (e.g., DsaD/DsaE) Cα and Cβ positionsD₂OPartner protein (DsaE) enables Cβ exchange in addition to Cα exchange catalyzed by the aminotransferase (DsaD); offers high site-selectivity. acs.orgnih.govacs.org
α-oxo-amine synthase (e.g., SxtA AONS) α-positionD₂OProduces a range of α-²H amino acids and esters site- and stereoselectively; useful for chemoenzymatic synthesis. nih.gov
Base-Catalyzed (e.g., NaOEt) α-positionEtODSimple, enantioretentive method for α-deuteration of certain amino acid derivatives without external chiral sources. nih.gov

These evolving techniques are making complex, selectively deuterated amino acids more accessible, paving the way for their broader application in research. researchgate.net

Novel Applications in Systems Biology and Multi-Omics Research

Systems biology and multi-omics (e.g., proteomics, metabolomics) approaches aim to understand complex biological systems holistically. Deuterated compounds like this compound are invaluable tools in this context, primarily serving as stable isotope tracers to follow the metabolic fate of molecules through intricate biochemical networks.

Metabolic Flux Analysis: By introducing a deuterated amino acid into a biological system, researchers can track its incorporation into proteins and its conversion into other metabolites. The use of L-phenylalanine-d5, for example, allows for the in vivo measurement of phenylalanine-4-monooxygenase activity by tracking the formation of deuterated L-tyrosine-d4. nih.gov This provides quantitative data on enzyme activity and pathway flux, which is essential for understanding metabolic regulation in both healthy and diseased states, such as the inborn error of metabolism, phenylketonuria (PKU). nih.gov

Quantitative Proteomics: In mass spectrometry-based proteomics, deuterated amino acids are used in Stable Isotope Labeling by Amino acids in Cell culture (SILAC). While less common than ¹³C or ¹⁵N labeling, deuterium labeling can be used to create "heavy" versions of proteins. When a "heavy" labeled sample is mixed with an unlabeled "light" sample, the mass difference allows for precise relative quantification of thousands of proteins simultaneously.

Internal Standards for Metabolomics: The precise quantification of endogenous metabolites in complex biological samples is a major challenge. Deuterated versions of target analytes, such as deuterated phenylalanine, serve as ideal internal standards for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). nih.govnih.govmdpi.com Because the deuterated standard is chemically identical to the analyte, it co-elutes and experiences similar ionization effects, correcting for sample loss during preparation and analytical variability. This greatly improves the accuracy and reproducibility of metabolomic data.

The application of deuterated tracers provides a dynamic view of biological processes that is unattainable with static concentration measurements alone, making them critical for advancing systems-level understanding of biology.

Development of Advanced Analytical Platforms for Deuterated Compounds

The expanding use of deuterated compounds has spurred the development and refinement of analytical platforms capable of detecting and quantifying them with high sensitivity and specificity.

Mass Spectrometry (MS): This is the cornerstone of analysis for deuterated compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has long been used for the quantitative analysis of deuterated and non-deuterated amino acids in plasma. nih.govnih.gov After chemical derivatization to make the amino acids volatile, this technique provides excellent separation and sensitivity, allowing for the measurement of tracer-to-tracee ratios. nih.goviaea.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the dominant platform in modern metabolomics and proteomics. It does not require derivatization and is suitable for a wider range of molecules. High-resolution mass spectrometers can easily resolve the mass difference between the deuterated compound and its natural counterpart, enabling accurate quantification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the exact location of deuterium labels within a molecule. While ²H NMR is possible, it is often more practical to use ¹H NMR, where the substitution of a proton with a deuteron (B1233211) results in the disappearance of a signal, confirming the site of labeling. iaea.org Advanced NMR techniques are central to verifying the isotopic purity and site-selectivity of newly synthesized deuterated compounds. nih.gov

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This specific application involves exposing a protein to a deuterated buffer (like D₂O) and measuring the rate of deuterium incorporation into the protein's backbone amide hydrogens. The exchange rate provides information about protein conformation, dynamics, and interactions. The development of sophisticated software is crucial for automating the complex data analysis workflow in HDX-MS. acs.orgresearchgate.net

Analytical PlatformPrinciple of DetectionKey AdvantagesLimitations for Deuterated Compounds
GC-MS Separation by gas chromatography, detection by mass-to-charge ratio after ionization.High sensitivity, excellent for volatile compounds (after derivatization). nih.govnih.govRequires chemical derivatization, limited to thermally stable compounds.
LC-MS Separation by liquid chromatography, detection by mass-to-charge ratio.Broad applicability, no derivatization needed, high throughput. nih.govMatrix effects can influence ionization and quantification.
NMR Spectroscopy Detection of nuclear spin transitions in a magnetic field.Provides precise structural information, confirms site of deuteration. iaea.orgnih.govRelatively low sensitivity compared to MS.
HDX-MS Measures deuterium uptake by proteins over time using MS.Provides information on protein conformation and dynamics. Data analysis can be complex; requires specialized software. acs.orgresearchgate.net

The integration of these platforms, often within a multi-omics research strategy, provides a comprehensive toolkit for leveraging the full potential of deuterated compounds in biological research.

Exploration of Isotopic Effects Beyond Kinetic Applications

While the kinetic isotope effect (KIE)—the change in reaction rate upon isotopic substitution—is the most widely known consequence of deuteration, there are other significant effects that are increasingly being explored for various applications. wikipedia.orgyoutube.com These non-kinetic effects arise from the fundamental physical differences between protium (B1232500) and deuterium.

Thermodynamic Isotope Effects: The C-D bond is stronger and vibrates at a lower frequency than the C-H bond due to deuterium's greater mass. youtube.com This difference in zero-point energy can lead to measurable thermodynamic effects. For example, hydrogen bonds formed by deuterium (D-bonds) are often slightly stronger than those formed by hydrogen. nih.gov This can lead to shifts in phase transition temperatures and changes in the conformational stability of macromolecules like proteins when they are placed in heavy water (D₂O). nih.govrsc.org Studies have shown that deuteration can lead to a slight tightening of protein structure and an increase in the protein's melting temperature. nih.gov

Structural Isotope Effects: The lower zero-point energy and smaller vibrational amplitude of the C-D bond can result in a slightly shorter bond length compared to the C-H bond. While small, these changes can have cumulative effects on molecular structure, influencing crystal packing and the geometry of hydrogen-bonded networks. rsc.org In materials science, this "geometric isotope effect" is known to cause significant changes, such as raising the Curie temperature in certain ferroelectric materials. rsc.org

Isotope Effects on Physical Properties: Deuteration can alter various physical properties of molecules. For instance, deuterated compounds often have slightly different retention times in chromatography compared to their non-deuterated counterparts, an effect that must be accounted for in analytical methods. iaea.org Furthermore, because deuterium has a different nuclear spin and magnetic moment than protium, its substitution has profound effects in NMR spectroscopy, forming the basis for many structural and dynamic studies.

Understanding these non-kinetic isotope effects is crucial for interpreting experimental results accurately and for designing novel deuterated molecules with tailored properties, for instance, in developing drugs with improved metabolic stability. cchmc.org

Integration with Advanced Imaging Modalities for Spatiotemporal Metabolic Mapping (e.g., Deuterium Metabolic Imaging in pre-clinical studies)

A groundbreaking area of research is the use of deuterated compounds for in vivo metabolic imaging. Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance (MR)-based technique that allows for non-invasive, three-dimensional mapping of metabolic pathways in living organisms. researchgate.netyale.edu

The DMI process typically involves:

Administration of a Deuterated Substrate: A non-radioactive, biocompatible deuterated compound, such as [6,6'-²H₂]glucose or a deuterated amino acid, is administered to the subject. researchgate.netnih.gov

Metabolic Conversion: The body metabolizes the deuterated substrate, incorporating the deuterium label into various downstream products. For example, deuterated glucose is converted to lactate (B86563) and glutamate, while a deuterated amino acid would be incorporated into proteins. ismrm.org

Detection by ²H MRSI: A specialized form of magnetic resonance spectroscopic imaging (MRSI) is used to detect the deuterium signal. Because the natural abundance of deuterium in the body is very low, there is virtually no background signal, leading to high-contrast metabolic maps. researchgate.netnottingham.ac.uk

DMI offers several advantages over other metabolic imaging techniques like PET:

Non-Radioactive: It avoids the use of ionizing radiation, making it safer for longitudinal studies. nih.gov

Metabolic Detail: Unlike FDG-PET, which primarily shows glucose uptake, DMI can simultaneously map the distribution of the initial substrate and its downstream metabolites (e.g., glucose, lactate, glutamate), providing a more detailed picture of metabolic activity, such as the Warburg effect in tumors. researchgate.netismrm.org

Versatility: A wide range of deuterated substrates can be used to probe different metabolic pathways. cam.ac.uk

Q & A

Q. How is DL-Phenyl-D5-alanine-3,3-D2 structurally characterized, and what distinguishes it from non-deuterated phenylalanine?

this compound has deuterium substitutions at five positions on the phenyl ring (C₆D₅) and two deuterium atoms at the β-carbon (CD₂) of the alanine side chain, with the molecular formula C₉H₄D₇NO₂ and CAS RN 74228-83-4 . This isotopic labeling differentiates it from non-deuterated phenylalanine (C₉H₁₁NO₂) and enables tracking via mass spectrometry (MS) or nuclear magnetic resonance (NMR). Structural confirmation typically involves high-resolution MS and ²H-NMR to verify deuteration sites .

Q. What methods are used to synthesize this compound and ensure isotopic purity?

Synthesis involves catalytic deuteration of precursor molecules or enzymatic incorporation of deuterated substrates. Isotopic purity (≥98 atom% D) is validated using liquid chromatography-mass spectrometry (LC-MS) or ¹H/²H-NMR to confirm absence of protiated impurities . For example, Kanto Reagents specifies 98 atom% D for this compound, achieved through controlled deuteration processes .

Q. How should researchers handle and store this compound to maintain stability?

Store the compound at –20°C under inert gas (e.g., argon) to prevent degradation or exchange of labile deuterium atoms. Use desiccants to avoid hygroscopic effects. Handling should involve gloves compatible with organic solvents, as recommended in safety protocols for deuterated amino acids .

Advanced Research Questions

Q. How can this compound be integrated into metabolic flux analysis for phenylalanine metabolism studies?

Design pulse-chase experiments where the deuterated compound is introduced into cell cultures or model organisms. Track incorporation into proteins or metabolites using LC-MS/MS with multiple reaction monitoring (MRM). Normalize data using internal standards (e.g., succinic acid-D4 or cysteine-D2) to correct for extraction efficiency . Ensure controls (e.g., non-deuterated phenylalanine) are included to distinguish endogenous vs. labeled pathways.

Q. What experimental strategies mitigate contradictions in deuterium incorporation rates observed across studies?

Discrepancies may arise from isotopic dilution, metabolic compartmentalization, or detection sensitivity. Address these by:

  • Validating isotopic purity via NMR to rule out protiated contaminants .
  • Using time-resolved sampling to capture dynamic flux changes.
  • Employing orthogonal detection methods (e.g., ²H-NMR alongside MS) to cross-verify results .

Q. How does the deuteration pattern of this compound influence its utility in protein dynamics studies compared to other deuterated variants (e.g., DL-Phenyl-d5-alanine-2,3,3-d3)?

The 3,3-d2 labeling on the alanine β-carbon minimizes interference with aromatic ring interactions, making it suitable for studying side-chain dynamics in proteins. In contrast, variants like DL-Phenyl-d5-alanine-2,3,3-d3 (CAS 29909-00-0) have additional deuteration at the α-carbon, which may perturb backbone hydrogen bonding in structural analyses . Select the variant based on the target moiety (e.g., phenyl ring vs. alanine side chain).

Q. What advanced quantitative techniques optimize detection of low-abundance deuterated metabolites derived from this compound?

Use ultra-high-performance LC (UHPLC) coupled with high-resolution MS (HRMS) for enhanced sensitivity. Data-independent acquisition (DIA) modes like SWATH® can capture fragment ions of deuterated metabolites, while stable isotope-labeled internal standards (e.g., tryptophan-d5) improve quantification accuracy .

Q. How can researchers troubleshoot low signal-to-noise ratios in MS-based tracing experiments with this compound?

Potential causes include isotopic dilution or ion suppression. Solutions:

  • Increase the administered dose within solubility limits.
  • Optimize MS parameters (e.g., collision energy, ionization mode).
  • Pre-enrich deuterated metabolites via solid-phase extraction or derivatization .

Methodological Considerations

Q. What protocols ensure reproducible incorporation of this compound into in vitro protein synthesis systems?

Supplement cell-free expression systems with the deuterated amino acid at concentrations matching endogenous phenylalanine levels. Monitor incorporation efficiency via proteolytic digestion followed by LC-MS/MS analysis of deuterated peptides .

Q. How do researchers validate the absence of deuterium-hydrogen exchange in aqueous experimental conditions?

Conduct stability assays by incubating the compound in buffer (pH 7.4, 37°C) and analyzing deuterium retention over time using ²H-NMR or MS. Compare results to non-deuterated controls to quantify exchange rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.